molecular formula C11H12N4OS B2632730 N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1396807-33-2

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2632730
CAS RN: 1396807-33-2
M. Wt: 248.3
InChI Key: GQMWHNZJJKAWBJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research. DMPT is a heterocyclic compound that belongs to the class of pyrimidines, which are widely used in various biological and medicinal applications. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Thienopyrimidines : Research has shown the synthesis of thieno[2,3-d]pyrimidines utilizing thiophene-carboxamides as intermediates. These reactions, often facilitated by microwave irradiation, lead to compounds with potential biological activities, including antibacterial and antifungal properties (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

  • Antibacterial and Antifungal Agents : A study demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives. These compounds exhibit significant inhibitory effects on various microorganisms, highlighting their potential as therapeutic agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

  • Antitumor Activity : Pyrimidine-azitidinone analogs, synthesized from thiophene-carboxamide derivatives, have been investigated for their antitumor activities. These compounds have shown promising in vitro effects against various cancer cell lines, suggesting their potential in cancer therapy (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

  • Chemical Synthesis and Antibacterial Activity : New synthetic pathways for thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been developed. These compounds, derived from thiophene-2-carboxamides, have been tested for their antimicrobial activities, showing potential as antibacterial agents (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15(2)11-12-6-8(7-13-11)14-10(16)9-4-3-5-17-9/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMWHNZJJKAWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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